![molecular formula C39H50O20 B12511056 3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12511056.png)
3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere Hydroxylgruppen, Methoxygruppen und einen Chromen-4-on-Kern umfasst
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter den Schutz und die Entschützung von Hydroxylgruppen sowie die Bildung von Glykosidbindungen. Die Synthese beginnt typischerweise mit der Herstellung des Chromen-4-on-Kerns, gefolgt von der sequenziellen Addition der verschiedenen Substituenten unter kontrollierten Reaktionsbedingungen. Industrielle Produktionsmethoden können die Verwendung automatisierter Synthesegeräte beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
The synthesis of 3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves multiple steps, including the protection and deprotection of hydroxyl groups, and the formation of glycosidic bonds. The synthetic route typically starts with the preparation of the chromen-4-one core, followed by the sequential addition of the various substituents under controlled reaction conditions. Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Diese Verbindung unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können zu entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Der Chromen-4-on-Kern kann reduziert werden, um Dihydroderivate zu bilden.
Substitution: Die Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Auswirkungen mehrerer Hydroxylgruppen auf die antioxidative Aktivität verwendet.
Biologie: Untersucht auf seine potenzielle Rolle beim Schutz von Zellen vor oxidativem Stress.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten, die mit oxidativem Schaden zusammenhängen.
Industrie: Als natürliches Antioxidans in Lebensmitteln und Kosmetikprodukten verwendet
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkungen in erster Linie durch ihre antioxidativen Eigenschaften. Die mehreren Hydroxylgruppen können Wasserstoffatome spenden, um freie Radikale zu neutralisieren und so oxidative Schäden an Zellen und Geweben zu verhindern. Der Chromen-4-on-Kern spielt auch eine entscheidende Rolle bei der Stabilisierung der resultierenden Radikale und erhöht so die gesamte antioxidative Kapazität der Verbindung .
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant properties. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The chromen-4-one core also plays a crucial role in stabilizing the resulting radicals, enhancing the overall antioxidant capacity of the compound .
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu anderen ähnlichen Verbindungen ist 3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one aufgrund seiner komplexen Struktur und der hohen Anzahl von Hydroxylgruppen einzigartig. Ähnliche Verbindungen umfassen:
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Bekannt für seine antioxidativen Eigenschaften, aber mit einer einfacheren Struktur.
3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Eine weitere antioxidative Verbindung mit weniger Hydroxylgruppen und einer anderen Kernstruktur
Eigenschaften
IUPAC Name |
3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVBYGTTYRFJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
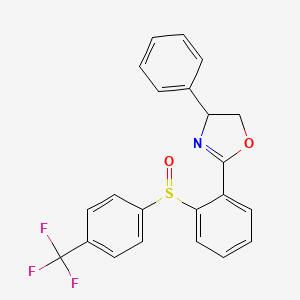

![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methoxybenzamide](/img/structure/B12510996.png)
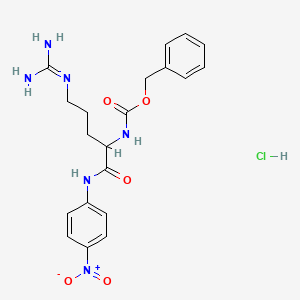
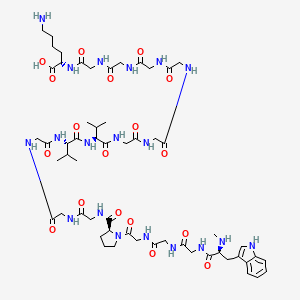
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester](/img/structure/B12511031.png)
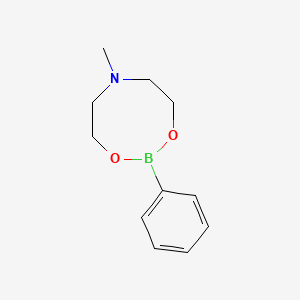

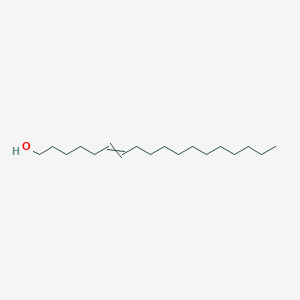
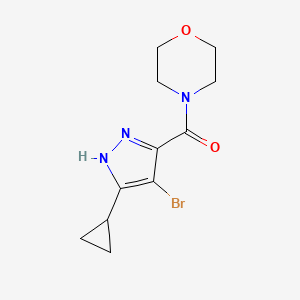
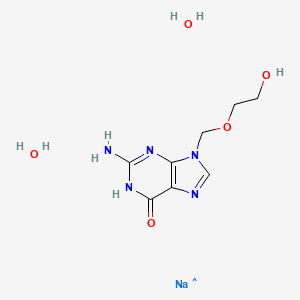
![4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B12511059.png)
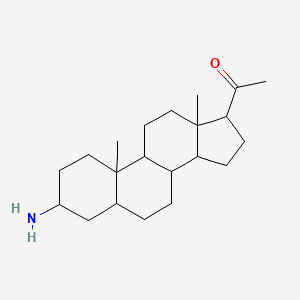
![3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione](/img/structure/B12511069.png)
